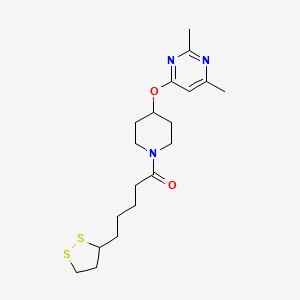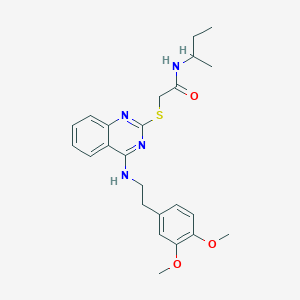
ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a sulfamoyl group attached to a chlorobenzyl group. The ethyl ester group would be attached to the carboxylate part of the molecule .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . The exact reactions that this specific compound would undergo depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the polar sulfamoyl group and the aromatic pyrazole and benzene rings .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate and related compounds serve as key intermediates in the synthesis of a variety of heterocyclic compounds. For instance, they have been utilized in Sonogashira-type cross-coupling reactions to produce 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to the formation of condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. These reactions demonstrate the utility of these compounds in constructing complex chemical structures (Eglė Arbačiauskienė et al., 2011).
Antibacterial Applications
The potential of these compounds as antibacterial agents has been explored by synthesizing novel heterocyclic compounds containing a sulfonamido moiety. These compounds have shown high antibacterial activities, highlighting their significance in the development of new antibacterial agents (M. E. Azab et al., 2013).
Antiglaucoma Activity
Ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate derivatives have been investigated for their antiglaucoma activity. The inhibitory effects on carbonic anhydrase isoenzymes suggest that these compounds can be potent inhibitors, offering a new approach to antiglaucoma medication (R. Kasımoğulları et al., 2010).
Corrosion Inhibition
Derivatives of ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate have been studied as corrosion inhibitors for mild steel in industrial pickling processes. The high efficiency of these compounds in preventing corrosion, as evidenced by various spectroscopic and electrochemical methods, underscores their industrial application potential (P. Dohare et al., 2017).
Coordination Polymers
The structural versatility of ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate derivatives allows for their use in constructing coordination polymers with diverse metal ions. This has led to the synthesis of novel materials with potential applications in catalysis, molecular recognition, and as luminescent materials (M. Cheng et al., 2017).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves the reaction of 3-chlorobenzylamine with ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in the presence of sulfuric acid to form the intermediate sulfonamide. The intermediate is then treated with ethyl chloroformate to yield the final product.", "Starting Materials": [ "3-chlorobenzylamine", "ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate", "sulfuric acid", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chlorobenzylamine is added to a solution of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in sulfuric acid.", "Step 2: The reaction mixture is stirred at room temperature for several hours to form the intermediate sulfonamide.", "Step 3: The intermediate sulfonamide is then treated with ethyl chloroformate in the presence of a base such as triethylamine or pyridine.", "Step 4: The reaction mixture is stirred at room temperature for several hours to yield the final product, ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate." ] } | |
Numéro CAS |
1324011-68-8 |
Nom du produit |
ethyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate |
Formule moléculaire |
C14H16ClN3O4S |
Poids moléculaire |
357.81 |
Nom IUPAC |
ethyl 3-[(3-chlorophenyl)methylsulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H16ClN3O4S/c1-3-22-14(19)12-9(2)17-18-13(12)23(20,21)16-8-10-5-4-6-11(15)7-10/h4-7,16H,3,8H2,1-2H3,(H,17,18) |
Clé InChI |
POJODVDFYCQXAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NCC2=CC(=CC=C2)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2991102.png)
![3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2991103.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2991106.png)


![1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2991113.png)
![2-[(3,3-Difluorocyclobutyl)-[(4-methylfuran-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2991114.png)
![N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2991115.png)
![5-chloro-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-carboxamide](/img/structure/B2991116.png)

![Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate](/img/structure/B2991119.png)